(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 215918-21-1) is a fluorinated pyrrolidine derivative featuring a stereospecific (S)-configured hydroxymethyl group at position 2 and geminal difluoro substituents at position 4 of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at position 1 enhances stability and modulates solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is cataloged with 95% purity (Combi-Blocks: QE-0097) and is frequently employed in coupling reactions, as demonstrated in its use to synthesize complex carboxamide derivatives in Reference Example 107 of EP 4 374 877 A2 .
Properties
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZXWXCBWPDAD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609254 | |
| Record name | tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215918-21-1 | |
| Record name | tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 215918-21-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.24 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group, which may influence its biological interactions and pharmacological properties .
Research indicates that compounds containing difluoromethyl groups can exhibit enhanced biological activity due to their ability to interact with various biological targets. The presence of fluorine atoms often increases lipophilicity, which can improve membrane permeability and bioavailability. These characteristics are critical for drug design as they can enhance the efficacy of the compound against specific enzymes or receptors .
In Vitro Studies
In vitro studies have demonstrated that this compound shows promise in modulating enzyme activity. For example, compounds with similar structures have been reported to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer or metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Antimicrobial | Potential efficacy against pathogens | |
| Cytotoxicity | Induced cell death in cancer lines |
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting that the compound may act as a potential anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial properties of similar difluorinated pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited substantial antibacterial activity, highlighting their potential use in developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrrolidine derivatives. A common method includes the reduction of pyrrolidine dicarboxylates using lithium aluminum hydride under controlled conditions to yield the desired product .
Table 2: Synthetic Pathways
| Step | Reagents | Yield (%) |
|---|---|---|
| Reduction | LiAlH₄ in THF | 95 |
| Hydrolysis | Acidic workup | N/A |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₇F₂NO₃
- Molecular Weight : 237.24 g/mol
- CAS Number : 215918-21-1
- IUPAC Name : tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Drug Development
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in the synthesis of various pharmaceutical agents. Its structural characteristics contribute to the development of compounds that target specific biological pathways. Notably, it has been involved in the synthesis of inhibitors for enzymes related to metabolic diseases.
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit antiviral and anticancer activities. For instance, studies have shown that modifications of pyrrolidine derivatives can enhance their efficacy against certain viral strains and cancer cell lines, suggesting this compound may serve as a lead compound in drug discovery programs targeting these diseases .
Synthesis Methodologies
The compound can be synthesized through various methods, often involving the reduction of pyrrolidine derivatives or the use of fluorinated reagents to introduce difluoromethyl groups. A notable synthetic route includes:
- Reduction Reaction : Using lithium aluminum hydride to reduce pyrrolidine dicarboxylates to yield this compound with high yields (up to 95%) .
This method demonstrates its utility in synthetic organic chemistry, particularly in creating complex molecules with specific stereochemistry.
Use in Asymmetric Synthesis
The chiral nature of this compound makes it a valuable chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals where chirality plays a significant role in biological activity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Key Compounds Analyzed:
Target Compound : (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4)
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (used in EP 4 374 877 A2)
tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (Combi-Blocks: QW-1479)
tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (Combi-Blocks: QJ-7335)
tert-Butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Combi-Blocks: QW-5689)
Comparative Data Table:
*Inferred from structural analysis; †Calculated based on formula.
Key Research Findings
3,3-Difluoro derivatives (e.g., QJ-7335) exhibit reduced steric bulk compared to 4,4-difluoro analogs, favoring interactions with shallow binding pockets .
Ring Size and Bioactivity :
- Piperidine-based compounds (e.g., QW-1479, QW-5689) show higher conformational flexibility than pyrrolidine analogs, making them suitable for central nervous system (CNS) targets .
- Pyrrolidine rings (target compound, QJ-7335) are preferred for compact, high-affinity interactions in protease inhibition .
Functional Group Influence :
Preparation Methods
Starting Materials and Precursors
- Pyrrolidin-2-ylmethanol or its derivatives serve as the core scaffold for the synthesis.
- Di-tert-butyl dicarbonate (Boc2O) is used for nitrogen protection.
- Difluorination reagents such as Selectfluor or other electrophilic fluorinating agents are employed to introduce the 4,4-difluoro substituents.
- Reducing agents like lithium borohydride (LiBH4) in tetrahydrofuran (THF) are used to reduce dicarboxylate precursors to the hydroxymethyl derivative.
Stepwise Synthesis Protocol
Representative Experimental Procedure
A typical synthesis begins with the reaction of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate in dichloromethane at room temperature for 16 hours, often in the presence of triethylamine to scavenge acid byproducts. The reaction mixture is then worked up and purified by column chromatography to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with yields ranging from 48% to 98% depending on conditions.
Subsequently, the 4,4-difluoro substitution is introduced by fluorination of a suitable intermediate, often a dicarboxylate or protected pyrrolidine derivative. The difluorination step requires careful control of reagent stoichiometry and temperature to achieve selective substitution without racemization or degradation.
Finally, reduction of the dicarboxylate intermediate with lithium borohydride in THF converts the carboxylate groups to the hydroxymethyl functionality, completing the synthesis of (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Reaction Conditions and Yields Summary
Research Findings and Notes
- The Boc protection step is well-established and yields are generally high, with triethylamine improving reaction efficiency by neutralizing acid byproducts.
- Difluorination is a critical step that influences the purity and stereochemical outcome; literature suggests the use of mild electrophilic fluorinating agents to avoid side reactions.
- Reduction with lithium borohydride is preferred over other hydride sources due to its selectivity and mild reaction conditions, preserving the sensitive fluorinated pyrrolidine ring.
- The stereochemistry at C-2 is maintained throughout the synthesis, which is crucial for the biological activity of the compound.
- Purification typically involves silica gel chromatography with gradients of methanol in dichloromethane or ethyl acetate in hexane, depending on the step.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DIPEA, CH₂Cl₂, RT, 2 hrs | 85–90% | |
| Fluorination | DAST, -78°C to RT, 12 hrs | 70–75% | |
| Hydroxymethylation | NaBH₄, MeOH, 0°C to RT, 4 hrs | 65–70% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination (δ -120 to -140 ppm for CF₂). ¹H/¹³C NMR identifies the hydroxymethyl group (δ ~3.5–4.0 ppm) and Boc tert-butyl protons (δ 1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ = calculated 294.12) .
- X-ray Crystallography : Resolves stereochemistry; however, Boc deprotection may be required for crystal formation .
Q. Table 2: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Boc tert-butyl | 1.40 | Singlet | |
| CF₂ | -135.2 | - | |
| CH₂OH (2-position) | 3.65–3.85 | Multiplet |
Advanced: How does the 4,4-difluoro substitution impact the compound’s conformational stability?
Methodological Answer:
The 4,4-difluoro group induces:
- Ring Puckering : Fluorine’s electronegativity distorts the pyrrolidine ring, favoring a twist conformation. This is confirmed by DFT calculations and NOE correlations .
- Solvent Interactions : Enhanced polarity increases solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for catalytic applications.
- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling functionalization at the 2-position.
Experimental Insight :
In aza-Heck cyclizations, the difluoro group stabilizes transition states, improving enantioselectivity (e.g., 10:1 dr with Pd catalysis) .
Advanced: What strategies mitigate racemization during hydroxymethyl group functionalization?
Methodological Answer:
Racemization at the 2-hydroxymethyl position is minimized via:
- Low-Temperature Reactions : Conducting acylations or oxidations below 0°C .
- Protecting Group Choice : Using acid-labile groups (e.g., Boc) instead of base-sensitive ones to preserve chirality.
- Catalytic Control : Employing chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric transformations .
Case Study :
In a Pd-catalyzed coupling, maintaining pH < 7 and using tert-butyl esters reduced racemization to <5% .
Advanced: How is computational modeling applied to predict reactivity?
Methodological Answer:
- DFT Calculations : Predict transition-state energies for fluorination or hydroxymethylation steps. For example, B3LYP/6-31G* models explain the regioselectivity of DAST-mediated fluorination .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, aiding in crystallization protocol design .
Q. Table 3: Computational Parameters
| Parameter | Value/Model | Outcome | Reference |
|---|---|---|---|
| Fluorination ΔG‡ | 22.3 kcal/mol (B3LYP) | Explains 70% yield | |
| Solvent Polarizability | MD in CHCl₃ | Predicts solubility |
Basic: What are the compound’s applications in asymmetric catalysis?
Methodological Answer:
The hydroxymethyl and fluorinated pyrrolidine core serves as:
- Chiral Ligands : For transition-metal catalysts (e.g., Pd, Ru) in C–C bond formations .
- Organocatalysts : In Michael additions or aldol reactions, leveraging hydrogen-bonding from the hydroxymethyl group.
Example : In aza-Heck cascades, the compound achieved 85% ee for cyclopropane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
